
roxindole hydrochloride dopamine D2 receptor
affinity pKi

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Roxindole Hydrochloride

CAS No.: 108050-82-4

Cat. No.: S004222

Get Quote

Quantitative Receptor Binding and Functional Data

The core data on roxindole hydrochloride's affinity and efficacy comes from a 1999 study on recombinant

human receptors [1]. The tables below summarize the key quantitative findings.

Table 1: Receptor Binding Affinity (pKi) and Functional Agonist Efficacy of Roxindole

Receptor
Affinity
(pKi)

Affinity
Classification [2]

Functional Agonist Efficacy
(Emax, % relative to native
transmitter)

Potency
(pEC50)

Dopamine hD3 8.93 High 30.0% (Partial Agonist) 9.23

Dopamine hD2
(short)

8.55 High 10.5% (Weak Agonist) 7.88

Dopamine hD4
(4-repeat)

8.23 High 35.1% (Partial Agonist) 7.69

Serotonin h5-
HT1A

9.42 Very High 59.6% (Partial Agonist) Not

Provided
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Receptor
Affinity
(pKi)

Affinity
Classification [2]

Functional Agonist Efficacy
(Emax, % relative to native
transmitter)

Potency
(pEC50)

Serotonin h5-
HT1D

7.05 Low 13.7% (Weak Agonist) Not
Provided

Serotonin h5-
HT1B

6.00 Insignificant 27.1% (Weak Agonist) Not
Provided

Note: pKi is the negative logarithm of the inhibition constant (Ki); a higher value indicates greater binding

affinity. pEC50 is the negative logarithm of the half-maximal effective concentration; a higher value

indicates greater potency. Emax is the maximum effect, expressed as a percentage of the effect produced by

dopamine or serotonin (5-HT).

Table 2: Functional Antagonist Activity of Roxindole

Receptor Functional Antagonist Activity (pkappaB)

Dopamine hD2 9.05 (potently blocked dopamine-stimulated activity)

Serotonin h5-HT1A 9.28 (blocked by selective antagonist WAY 100,635)

The data shows that roxindole is a high-affinity partial agonist at dopamine D3 and serotonin 5-HT1A

receptors, with its action at the D2 receptor being more complex [1]. It exhibits functional selectivity, acting

as a weak partial agonist at D2 receptors while also potently blocking the stimulating effects of dopamine,

which aligns with its characterization as a dopamine D2 autoreceptor agonist [3].

Experimental Protocols from Key Studies

The quantitative data in the previous section was generated using standard radioligand binding and

functional assays.
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Receptor Binding Affinity Assay (pKi Values)

The protocol to determine the affinity (pKi) of roxindole for various dopamine and serotonin receptors was

as follows [1]:

Objective: To measure the equilibrium inhibition constant (Ki) of roxindole for displacing a

radioactively labeled ligand bound to specific receptors.
Key Materials: Recombinant human dopamine (hD2, hD3, hD4) and serotonin (h5-HT1A, h5-HT1B,

h5-HT1D) receptors.
Methodology: Competition binding assays were performed. Cell membranes expressing the target

receptors were incubated with a fixed concentration of a radioactive ligand specific to that receptor
and increasing concentrations of unlabeled roxindole.

Data Analysis: The concentration of roxindole that displaced 50% of the specific radioactive binding
(IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation, and the

pKi value (-logKi) was reported.

Functional Agonist/Efficacy Assay ([³⁵S]GTPγS Binding)

The protocol to determine if roxindole activates the receptors (efficacy, Emax) and its potency (pEC50) was

as follows [1]:

Objective: To measure the functional activation of a G-protein-coupled receptor by quantifying the

binding of a non-hydrolyzable analog of GTP.
Key Materials: Recombinant human receptors, [³⁵S]GTPγS (guanosine 5'-O-[gamma-

thio]triphosphate), a radioactive nucleotide.
Methodology: Cell membranes expressing the target receptor were incubated with various

concentrations of roxindole (or a reference agonist like dopamine) in the presence of [³⁵S]GTPγS.
Agonist binding stimulates the receptor to recruit G-proteins, which then bind the [³⁵S]GTPγS.

Data Analysis: The amount of bound [³⁵S]GTPγS was measured. The concentration of roxindole that
produced 50% of its own maximal response (EC50) was determined, and the pEC50 (-logEC50) was

reported. Its maximal effect (Emax) was expressed as a percentage of the response elicited by a full
agonist (dopamine or serotonin).

Functional Antagonist Assay (pkappaB)

The protocol to confirm roxindole's antagonist activity at the D2 receptor was as follows [1]:
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Objective: To measure the ability of roxindole to block the effect of a known agonist.

Methodology: In the [³⁵S]GTPγS binding assay setup, a concentration of roxindole (e.g., 100 nM)
was tested for its ability to inhibit the response stimulated by dopamine.

Data Analysis: The apparent dissociation constant for antagonism (pkappaB) was calculated,
confirming roxindole's potent blocking action at the D2 receptor.

Pharmacological Profile and Signaling Pathways

Roxindole is a multifaceted compound with a mechanism of action that extends beyond simple receptor

binding. Its potential antidepressant properties are linked to the activation of D3 and 5-HT1A receptors [1].

The diagram below synthesizes its complex pharmacological profile and the associated signaling pathways

based on the experimental data.

Roxindole Pharmacological Profile and Signaling

Primary High-Affinity Targets
Secondary Targets

Observed In Vivo Effects

Roxindole

Dopamine D3
(Partial Agonist)

Dopamine D2
(Weak Agonist / Antagonist)

Serotonin 5-HT1A
(Partial Agonist)

Dopamine D4
(Partial Agonist)

Serotonin Transporter (SERT)
(Inhibitor)

Antidepressant ActivityDA Autoreceptor Agonism

Atypical Antipsychotic-like Profile

No Catalepsy
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Roxindole's multi-receptor profile and integrated pharmacological effects.

Implications for Drug Development

Roxindole's unique profile offers insights for designing novel psychotropic drugs [1] [3]:

Targeting D3/D2/5-HT1A for Antidepressant Effects: The synergistic action of D3 autoreceptor
agonism, 5-HT1A partial agonism, and 5-HT reuptake inhibition presents a compelling multi-target

strategy for treating depression.
Atypical Antipsychotic Potential: Roxindole inhibits conditioned avoidance response and

apomorphine-induced behaviors like haloperidol, but crucially does not induce catalepsy in rats and
mice [3]. This separation of antipsychotic efficacy from motor side effects is a hallmark of atypical

antipsychotics and is linked to its high selectivity for autoreceptors and 5-HT1A activity.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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